molecular formula C12H18N2O3S B2731280 N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide CAS No. 349397-02-0

N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide

Cat. No.: B2731280
CAS No.: 349397-02-0
M. Wt: 270.35
InChI Key: IVKSUODDVIVDEW-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is characterized by its unique structure, which includes a morpholine ring, an ethyl chain, and a phenylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide typically involves the reaction of morpholine with ethyl bromide to form 2-(bromomethyl)morpholine. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include continuous flow synthesis and batch processing .

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenylsulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Scientific Research Applications

N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The phenylsulfonyl group is particularly important for its binding affinity and specificity. The morpholine ring enhances the compound’s solubility and stability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide
  • (2-Morpholin-4-ylethyl)(phenylsulfonyl)amide
  • (2-Morpholin-4-ylethyl)(phenylsulfonyl)thioether

Uniqueness

This compound stands out due to its unique combination of a morpholine ring, an ethyl chain, and a phenylsulfonyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.

Biological Activity

N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator , suggesting that it can alter cellular pathways and biological responses by binding to active sites or modulating receptor functions.

Structure-Activity Relationship (SAR)

Research indicates that the presence of specific functional groups in the molecular structure significantly influences the biological potency of sulfonamide derivatives. For instance, modifications such as the introduction of electron-donating groups (EDGs) have been shown to enhance activity against cancer cell lines, while electron-withdrawing groups (EWGs) tend to decrease it .

Table 1: Summary of Biological Activities

CompoundTargetIC50 Value (μM)Activity Description
N-[2-(morpholin-4-yl)ethyl]...Carbonic Anhydrase IX0.01–0.025Selective inhibition
N-[2-(morpholin-4-yl)ethyl]...MDA-MB-231 cells0.12–0.25Induces apoptosis
3-bromo-4-cyano-N-(2-morpho...Various enzymes<1Enzyme inhibition

Biological Activity in Cancer Research

This compound has shown promising results in cancer research. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, such as MDA-MB-231 (breast cancer) and other leukemia cell lines. For example, one study reported a significant increase in annexin V-FITC-positive apoptotic cells when treated with this compound, indicating its potential as an anticancer agent .

Case Study: Apoptosis Induction

In a study focusing on MDA-MB-231 breast cancer cells, treatment with this compound resulted in a 22-fold increase in apoptotic cells compared to controls, demonstrating its efficacy as an apoptosis inducer . This suggests that the compound may disrupt critical survival pathways in cancer cells.

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been evaluated for antimicrobial activity. Studies indicate that it possesses inhibitory effects against certain bacteria by targeting carbonic anhydrases, which are essential for bacterial growth and metabolism .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies using computational models have assessed its absorption, distribution, metabolism, and excretion (ADME) properties. These models suggest favorable permeability characteristics across various biological membranes .

Table 2: Pharmacokinetic Properties

ParameterValueDescription
SolubilityHighIndicates good bioavailability
PermeabilityModerate to HighSuggests effective absorption in tissues
MetabolismLiverPredominantly hepatic metabolism

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c15-18(16,12-4-2-1-3-5-12)13-6-7-14-8-10-17-11-9-14/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKSUODDVIVDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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